molecular formula C27H24O2 B14580651 2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one CAS No. 61078-59-9

2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one

Cat. No.: B14580651
CAS No.: 61078-59-9
M. Wt: 380.5 g/mol
InChI Key: QQWFDFHZWPJQBY-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a hydroxyphenyl group and two phenyl groups attached to a bicyclo[3.3.1]non-2-en-9-one core. The molecular formula of this compound is C21H20O2, and it has a molecular weight of 304.382 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one involves multiple steps, typically starting with the formation of the bicyclo[3.3.1]nonane core. Various synthetic routes have been explored for the construction of this core, including cycloaddition reactions and rearrangement processes

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the bicyclic core can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The bicyclic core provides structural stability and rigidity, which can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one is unique due to the presence of both hydroxyphenyl and diphenyl groups attached to the bicyclic core. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61078-59-9

Molecular Formula

C27H24O2

Molecular Weight

380.5 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one

InChI

InChI=1S/C27H24O2/c28-21-16-14-20(15-17-21)25-23-13-7-12-22(27(23)29)24(18-8-3-1-4-9-18)26(25)19-10-5-2-6-11-19/h1-6,8-11,14-17,22-24,28H,7,12-13H2

InChI Key

QQWFDFHZWPJQBY-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(=C(C(C1)C2=O)C3=CC=C(C=C3)O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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